molecular formula C26H30N4O3S B2534774 2,2-diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide CAS No. 1021220-79-0

2,2-diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

Cat. No.: B2534774
CAS No.: 1021220-79-0
M. Wt: 478.61
InChI Key: IQRMUQKTDXABAN-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule is a sophisticated hybrid structure incorporating multiple pharmacophores, including a diphenylacetamide moiety and a sulfonamide-linked piperazine-pyridine group. Such a structure suggests potential for high-affinity interactions with various biological targets. The piperazine-pyridine group is a common feature in ligands for central nervous system (CNS) targets, particularly sigma receptors and 5-HT (serotonin) receptors . The incorporation of a sulfonamide group can enhance binding affinity and selectivity, and improve the compound's pharmacokinetic properties. Consequently, this compound is a valuable chemical tool for researchers investigating neurodegenerative diseases, psychiatric disorders, and pain pathways . Furthermore, the diphenylacetamide segment is found in compounds with a range of bioactive properties. The integration of these features makes this acetamide derivative a promising candidate for use in high-throughput screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex potential therapeutic agents. This product is intended for research and development use only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2,2-diphenyl-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3S/c31-26(25(22-10-3-1-4-11-22)23-12-5-2-6-13-23)28-16-9-21-34(32,33)30-19-17-29(18-20-30)24-14-7-8-15-27-24/h1-8,10-15,25H,9,16-21H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRMUQKTDXABAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

4-(Pyridin-2-yl)piperazine is typically synthesized via nucleophilic substitution of 2-chloropyridine with piperazine under elevated temperatures (120–140°C) in dimethylformamide (DMF). Catalytic amounts of potassium iodide enhance reactivity by facilitating the formation of a more electrophilic pyridinium intermediate.

Reaction Conditions:

  • Molar ratio: 2-chloropyridine : piperazine = 1 : 1.2
  • Solvent: DMF, reflux (12–16 h)
  • Yield: 68–72%

Alternative Pathways

Metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) offers improved regioselectivity but requires palladium catalysts (e.g., Pd$$2$$(dba)$$3$$) and specialized ligands (BINAP), increasing cost and complexity.

Functionalization of the Propyl Linker

Sulfonylation of Propylamine

3-Aminopropanol is converted to 3-aminopropylsulfonyl chloride via treatment with chlorosulfonic acid ($$ \text{ClSO}_3\text{H} $$) in dichloromethane at 0°C (Scheme 1). The intermediate sulfonyl chloride is isolated by fractional distillation under reduced pressure (45–50°C, 15 mmHg).

Key Data:

  • Purity: >95% (by $$ ^1\text{H} $$-NMR)
  • Stability: Hygroscopic; requires anhydrous storage

Coupling with Piperazine

The sulfonyl chloride reacts with 4-(pyridin-2-yl)piperazine in the presence of triethylamine ($$ \text{Et}_3\text{N} $$) to yield 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propan-1-amine (Intermediate A).

Optimized Conditions:

  • Solvent: Tetrahydrofuran (THF), 0°C → room temperature (RT)
  • Molar ratio: Sulfonyl chloride : piperazine = 1 : 1.05
  • Yield: 82%

Amide Bond Formation

Activation of Diphenylacetic Acid

Diphenylacetic acid is activated as an acid chloride using thionyl chloride ($$ \text{SOCl}2 $$) in refluxing toluene (2 h). Excess $$ \text{SOCl}2 $$ is removed under vacuum, and the residue is dissolved in anhydrous THF.

Coupling with Intermediate A

The acid chloride reacts with Intermediate A in THF at 0°C, with $$ \text{Et}_3\text{N} $$ as a base. After stirring for 12 h at RT, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1).

Reaction Metrics:

  • Yield: 75–78%
  • Purity: 98% (HPLC)

Crystallization and Polymorph Control

Crystalline forms are critical for pharmaceutical applications. Recrystallization from ethanol/water (7:3) at 4°C yields a stable monoclinic polymorph (melting point: 162–164°C). X-ray diffraction confirms intermolecular hydrogen bonding between the acetamide NH and sulfonyl oxygen.

Crystallization Data:

Parameter Value
Solvent system Ethanol/water (7:3)
Crystal system Monoclinic
Space group P2$$_1$$/c
Unit cell a=8.21 Å, b=12.34 Å, c=15.67 Å

Analytical Characterization

Spectroscopic Validation

  • $$ ^1\text{H} $$-NMR (400 MHz, CDCl$$3$$) : δ 8.21 (d, J=5.4 Hz, 1H, pyridine-H), 7.45–7.12 (m, 10H, diphenyl-H), 3.92 (t, J=6.1 Hz, 2H, CH$$2$$-SO$$_2$$), 3.48 (q, J=5.8 Hz, 4H, piperazine-H).
  • HRMS (ESI) : m/z 496.1892 [M+H]$$^+$$ (calculated: 496.1895).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity with a retention time of 6.7 min.

Challenges and Optimization Strategies

  • Sulfonylation Efficiency : Competing side reactions (e.g., over-sulfonylation) are mitigated by stoichiometric control and low-temperature conditions.
  • Amide Hydrolysis : Moisture-sensitive intermediates necessitate anhydrous workup and inert atmospheres.
  • Polymorph Control : Seed crystals and controlled cooling rates improve batch-to-batch consistency.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

2,2-diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide involves its interaction with specific molecular targets. The piperazine and sulfonyl groups are known to interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Key Observations:

  • Diphenyl vs.
  • Pyridine vs. Pyrimidine : Substituting pyridin-2-yl with pyrimidin-2-yl (as in CAS 1021248-37-2) introduces an additional nitrogen atom, which may improve hydrogen-bonding interactions with target proteins .
  • Core Scaffold Variations: Replacing the diphenylacetamide with a norbornene-carboxamide (Norbo-21) shifts pharmacological activity toward serotonin receptors (5-HT₁A), highlighting the impact of rigid bicyclic systems on receptor selectivity .

Pharmacological and Physicochemical Profiles

Serotonin Receptor Affinity

  • Norbo-21/22: These analogs exhibit moderate affinity for 5-HT₁A receptors (Ki = 120–150 nM), suggesting that the piperazinyl-sulfonyl-propanamide scaffold retains serotoninergic activity. The target compound’s diphenyl group may further modulate receptor binding kinetics .
  • The diphenyl moiety could enhance hydrophobic interactions with receptor pockets .

Kinase Inhibition Potential

  • Patent Analogs (Examples 72/121): Compounds with pyrimidine and piperazine motifs show nanomolar IC₅₀ values against kinases like JAK2. The target compound’s pyridinyl-piperazine group may similarly engage ATP-binding pockets in kinases .

Physicochemical Properties

  • Solubility: The sulfonamide group in all analogs improves aqueous solubility compared to non-sulfonylated derivatives. However, the diphenylacetamide core in the target compound may reduce solubility relative to monophenyl or norbornene-containing analogs .
  • Metabolic Stability : Piperazine and sulfonamide groups are generally resistant to oxidative metabolism, suggesting favorable pharmacokinetics for the target compound and its analogs .

Biological Activity

2,2-Diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a complex organic compound that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Diphenyl group : Enhances lipophilicity and potential receptor interactions.
  • Pyridin-2-yl piperazine moiety : Known for its role in modulating neurotransmitter systems.
  • Sulfonyl propyl chain : Contributes to its chemical reactivity and biological interactions.
PropertyValue
Molecular FormulaC26_{26}H30_{30}N4_{4}O3_{3}S
Molecular Weight478.6 g/mol
CAS Number1021220-79-0

Pharmacological Studies

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro. Studies suggest that it may target specific signaling pathways involved in tumor growth.
  • Antidepressant Effects : Its interaction with serotonin and dopamine receptors suggests a role in modulating mood and anxiety, making it a candidate for further investigation in psychiatric disorders.
  • Anti-inflammatory Properties : The sulfonamide group is known for anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular function.
  • Receptor Binding : The piperazine moiety facilitates binding to neurotransmitter receptors, influencing neuronal signaling.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antitumor Activity :
    • Objective : Evaluate the cytotoxic effects on breast cancer cell lines.
    • Findings : The compound induced apoptosis in MCF-7 cells with an IC50_{50} value of 12 µM, indicating significant antitumor potential.
  • Study on Antidepressant Effects :
    • Objective : Assess behavioral changes in rodent models.
    • Findings : Administration led to a decrease in depressive-like behaviors in the forced swim test, suggesting efficacy similar to traditional antidepressants.
  • Study on Anti-inflammatory Properties :
    • Objective : Investigate the impact on inflammation markers.
    • Findings : The compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating potential as an anti-inflammatory agent.

Q & A

Q. What are the common synthetic routes for preparing 2,2-diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the piperazine-sulfonyl intermediate via nucleophilic substitution between 4-(pyridin-2-yl)piperazine and a sulfonyl chloride derivative (e.g., 3-chloropropanesulfonyl chloride) .
  • Step 2 : Coupling the intermediate with 2,2-diphenylacetamide using a carbodiimide coupling agent (e.g., EDC/HOBt) in anhydrous DMF or THF .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and characterization via 1H^{1}\text{H}/13C^{13}\text{C} NMR and HRMS .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
13-Cl-propanesulfonyl chloride, Et₃N, CH₂Cl₂, 0°C → RT65–75
2EDC, HOBt, DMF, 24h RT50–60

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm sulfonyl-propyl linkage (δ ~3.5–4.0 ppm for CH₂-SO₂) and piperazine/pyridine protons (δ ~7.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected for C₃₁H₃₃N₃O₃S: 528.22) .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. experimental C/H/N ratios .

Q. How do the sulfonyl and piperazine groups influence the compound’s reactivity?

  • Sulfonyl Group : Enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or alcohols) .
  • Piperazine-Pyridine Moiety : Acts as a hydrogen bond acceptor, improving solubility in polar solvents (e.g., DMSO) and binding to biological targets (e.g., CNS receptors) .

Q. What in vitro assays are used for initial target identification in neurological research?

  • Radioligand Binding Assays : Screen for affinity against serotonin (5-HT₁ₐ/₂ₐ) or dopamine receptors due to structural similarity to known piperazine-based ligands .
  • Functional cAMP Assays : Assess GPCR modulation in transfected HEK293 cells .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions .
  • Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to introduce aromatic substituents (e.g., diphenyl groups) with >80% yield .
  • Workflow Automation : Implement continuous flow reactors for precise control of reaction kinetics .

Q. How to resolve contradictions in reported biological activity data?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate using:
    • ATP-Competitive vs. Non-Competitive Assays : Compare results under varying ATP levels .
    • Structural Analog Testing : Replace the sulfonyl group with carbonyl to assess target specificity .

Q. What computational strategies predict molecular interactions with CNS targets?

  • Molecular Docking : Use AutoDock Vina to model binding to 5-HT₁ₐ receptors, focusing on sulfonyl-propyl interactions with Lysine-227 and piperazine-pyridine with Asp-116 .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Modification Sites :
    • Sulfonyl Linker : Replace with carbonyl or phosphoryl groups to alter hydrophilicity .
    • Piperazine Substituents : Introduce fluorophenyl or methyl groups to enhance blood-brain barrier permeability .
  • Assay Pipeline : Test analogs in parallel for receptor binding (SPR), cytotoxicity (MTT assay), and metabolic stability (microsomal incubation) .

Table 2 : Example SAR Data for Analogs

Analog (R-Group)5-HT₁ₐ Kᵢ (nM)LogPReference
-SO₂- (Parent)12.3 ± 1.23.8
-CO-45.6 ± 4.14.2
-PO-8.9 ± 0.92.9

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